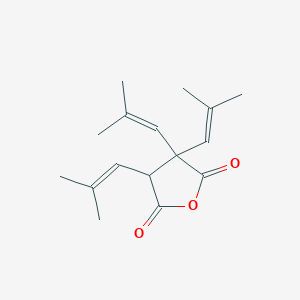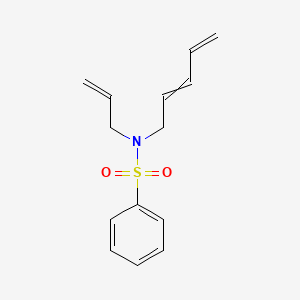
Benzylthiourea;2-ethenylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylthiourea;2-ethenylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 2-ethenylbenzenesulfonic acid Benzylthiourea is known for its applications in various chemical reactions, while 2-ethenylbenzenesulfonic acid is a sulfonic acid derivative of styrene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzylthiourea;2-ethenylbenzenesulfonic acid typically involves the reaction of benzylthiourea with 2-ethenylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzylthiourea;2-ethenylbenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiourea derivatives.
Aplicaciones Científicas De Investigación
Benzylthiourea;2-ethenylbenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzylthiourea;2-ethenylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzylthiourea: Known for its applications in organic synthesis and as a reagent in various chemical reactions.
2-Ethenylbenzenesulfonic acid: A sulfonic acid derivative of styrene, used in the production of polymers and resins.
Uniqueness
Benzylthiourea;2-ethenylbenzenesulfonic acid is unique due to its combination of properties from both benzylthiourea and 2-ethenylbenzenesulfonic acid. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications.
Propiedades
Número CAS |
63159-00-2 |
|---|---|
Fórmula molecular |
C16H18N2O3S2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
benzylthiourea;2-ethenylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2S.C8H8O3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-2-7-5-3-4-6-8(7)12(9,10)11/h1-5H,6H2,(H3,9,10,11);2-6H,1H2,(H,9,10,11) |
Clave InChI |
GAXMHRSWJYITRE-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)








![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)


![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)

